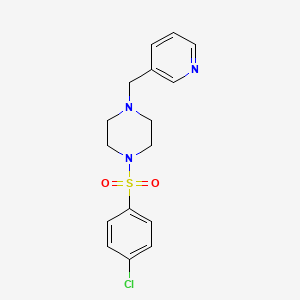![molecular formula C13H13BrN4OS B2462012 5-Brom-N-[1-(1,3-Thiazol-2-yl)pyrrolidin-3-yl]pyridin-3-carboxamid CAS No. 1795443-66-1](/img/structure/B2462012.png)
5-Brom-N-[1-(1,3-Thiazol-2-yl)pyrrolidin-3-yl]pyridin-3-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]pyridine-3-carboxamide is a chemical compound that features a bromine atom, a thiazole ring, a pyrrolidine ring, and a nicotinamide moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Wissenschaftliche Forschungsanwendungen
5-bromo-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]pyridine-3-carboxamide has several scientific research applications, including:
Wirkmechanismus
Target of Action
The compound, also known as 5-bromo-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)nicotinamide, has been shown to be an inhibitor of platelet aggregation . This suggests that its primary target could be the P2Y12 receptor in human platelets .
Mode of Action
The compound interacts with its target, the P2Y12 receptor, preventing its activation . This interaction inhibits platelet aggregation, a process that plays a crucial role in the formation of blood clots .
Result of Action
By inhibiting platelet aggregation, the compound can prevent the formation of blood clots . This could potentially make it useful in the treatment of conditions where clot formation is a risk, such as in certain cardiovascular diseases.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]pyridine-3-carboxamide typically involves the following steps:
Formation of the thiazole ring: This can be achieved by reacting ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, resulting in the formation of an ester compound.
Formation of the pyrrolidine ring: The pyrrolidine ring can be synthesized through the reaction of a suitable precursor with phenyl isothiocyanate in N,N-dimethylformamide containing potassium hydroxide, followed by acidification with hydrochloric acid.
Coupling reactions: The final step involves coupling the thiazole and pyrrolidine rings with the nicotinamide moiety under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Analyse Chemischer Reaktionen
Types of Reactions
5-bromo-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]pyridine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can participate in oxidation reactions, leading to the formation of sulfoxides or sulfones.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Debrominated products.
Substitution: New derivatives with substituted nucleophiles.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-bromo-4-phenyl-1,3-thiazol-2-yl)pyrrolidin-2-one
- 5-bromo-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide
Uniqueness
5-bromo-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]pyridine-3-carboxamide is unique due to its specific combination of a bromine atom, thiazole ring, pyrrolidine ring, and nicotinamide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for scientific research and potential therapeutic applications .
Eigenschaften
IUPAC Name |
5-bromo-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN4OS/c14-10-5-9(6-15-7-10)12(19)17-11-1-3-18(8-11)13-16-2-4-20-13/h2,4-7,11H,1,3,8H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMUVPEBPFMATGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=CC(=CN=C2)Br)C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![9-(4-(3-chlorophenyl)piperazine-1-carbonyl)-3,4-dihydro-[1,3]thiazino[2,3-b]quinazolin-6(2H)-one](/img/structure/B2461931.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2461932.png)
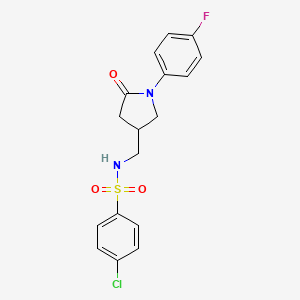

![4-fluoro-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2461936.png)
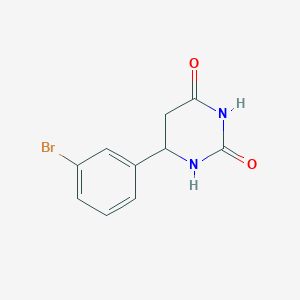
![N-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B2461943.png)
![3-methoxy-N-{3-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2461944.png)
![N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}-N'-(4-methylphenyl)ethanediamide](/img/structure/B2461945.png)
![(E)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-((3,4-difluorophenyl)amino)acrylonitrile](/img/structure/B2461946.png)
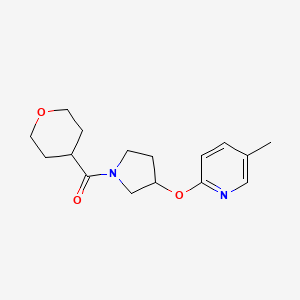
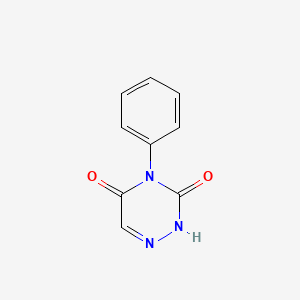
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-bromobenzamide](/img/structure/B2461949.png)
